molecular formula C15H11ClO4 B6378988 4-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol CAS No. 1261969-46-3

4-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol

Cat. No.: B6378988
CAS No.: 1261969-46-3
M. Wt: 290.70 g/mol
InChI Key: KHKURDPFNKHVSX-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol is an organic compound characterized by the presence of a chloro group, a methoxycarbonyl group, and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Chlorination: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxycarbonylation: The methoxycarbonyl group is introduced using reagents such as dimethyl carbonate in the presence of a base like sodium hydride.

    Formylation: The formyl group is introduced using formylating agents like formic acid or formamide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-(4-Chloro-3-methoxycarbonylphenyl)-2-carboxyphenol.

    Reduction: 4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyphenol.

    Substitution: 4-(4-Amino-3-methoxycarbonylphenyl)-2-formylphenol or 4-(4-Mercapto-3-methoxycarbonylphenyl)-2-formylphenol.

Scientific Research Applications

4-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The chloro and formyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxycarbonyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methoxycarbonylphenylboronic acid: Similar structure but lacks the formyl group.

    4-Chloro-3-methoxycarbonylphenol: Similar structure but lacks the formyl group.

    4-Chloro-2-formylphenol: Similar structure but lacks the methoxycarbonyl group.

Uniqueness

4-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol is unique due to the presence of all three functional groups (chloro, methoxycarbonyl, and formyl) on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

methyl 2-chloro-5-(3-formyl-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)12-7-10(2-4-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKURDPFNKHVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685360
Record name Methyl 4-chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-46-3
Record name Methyl 4-chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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